N-(2,3-dihydro-1H-inden-1-yl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide
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Overview
Description
N-(2,3-dihydro-1H-inden-1-yl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure combining an indene moiety, a thienopyrimidine core, and a piperidine carboxamide group, which contributes to its diverse chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1H-inden-1-yl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thienopyrimidine core, followed by the introduction of the indene and piperidine carboxamide groups. Key steps may include:
Cyclization Reactions: Formation of the thienopyrimidine core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the indene moiety via nucleophilic substitution.
Amidation Reactions: Coupling of the piperidine carboxamide group using amide bond formation techniques.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1H-inden-1-yl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions at specific sites on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(2,3-dihydro-1H-inden-1-yl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide has been explored for various scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals targeting specific biological pathways.
Biological Studies: Investigation of its effects on cellular processes and potential as a therapeutic agent.
Materials Science: Utilization in the design of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1H-inden-1-yl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide involves interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and influencing downstream signaling pathways. Detailed studies are required to elucidate the exact molecular interactions and effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound used in various organic synthesis reactions.
3-(5-Methoxy-2-{(1E)-2-[(Z)-(5-phenyl-3-(3-sulfopropyl)-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-butenyl}thieno[2,3-e][1,3]benzothiazol-1-ium-1-yl)-1-propanesulfonate:
Uniqueness
N-(2,3-dihydro-1H-inden-1-yl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide stands out due to its unique combination of structural motifs, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C27H26N4O2S |
---|---|
Molecular Weight |
470.6 g/mol |
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-yl)-1-(4-oxo-7-phenyl-3H-thieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C27H26N4O2S/c32-25(28-22-13-12-18-9-4-5-11-20(18)22)19-10-6-14-31(15-19)27-29-23-21(17-7-2-1-3-8-17)16-34-24(23)26(33)30-27/h1-5,7-9,11,16,19,22H,6,10,12-15H2,(H,28,32)(H,29,30,33) |
InChI Key |
QEGRXEFPECWKNB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=C(C(=O)N2)SC=C3C4=CC=CC=C4)C(=O)NC5CCC6=CC=CC=C56 |
Origin of Product |
United States |
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